molecular formula C7H6FNO2S B1280812 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 845644-47-5

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No. B1280812
M. Wt: 187.19 g/mol
InChI Key: UGYJNSPJVSELQO-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound . It is a pharmaceutical compound with promise as a potential drug candidate in various fields.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is 1S/C7H6FNO2S/c8-6-1-2-7-5 (3-6)4-9-12 (7,10)11/h1-3,9H,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Cycloaddition Reactions and Regioselectivity

Research by Ryan, Francis, and Savage (2013) demonstrated the use of 2,3-dihydrobenzo[d]isothiazole 1,1-dioxides in [3+2] cycloaddition reactions with benzonitrile oxide. This process yields 5-spiro isoxazoline adducts with complete regioselectivity, influenced by atropisomerism around the N-aryl bond, which induces facial selectivity in these reactions (Ryan, Francis & Savage, 2013).

2. Transformation into Derivatives

Ashby, Griffiths, and Paton (1978) explored the reaction of 3-(2-hydroxyethylamino) benzo[d]isothiazole 1,1-dioxide with thionyl chloride, which resulted in a mixture of chloroethyl derivatives and rearranged saccharin derivatives. This study highlighted the chemical versatility of the compound, capable of undergoing multiple interconversions and transformations (Ashby, Griffiths & Paton, 1978).

3. Synthesis of Benzosultams

A method for synthesizing diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides was presented by Zhou, Xia, and Wu (2017). This involved a three-component reaction, showcasing the compound's role in the efficient generation of sulfonated benzosultams (Zhou, Xia & Wu, 2017).

4. Generation via Trifluoromethylation

Xiang, Kuang, and Wu (2016) discussed a transformation under visible light irradiation, where 2-ethynylbenzenesulfonamides react with a reagent in the presence of a photocatalyst to form benzosultams. This highlights the compound's applicability in photo-initiated trifluoromethylation processes (Xiang, Kuang & Wu, 2016).

5. In Vitro Biological Properties

Research into the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles by Hutchinson et al. (2001) revealed their potent cytotoxicity in vitro against certain human breast cell lines, showcasing the potential biological applications of the compound (Hutchinson et al., 2001).

6. Synthesis of Novel Cyclooxygenase Inhibitors

Palet al. (2005) achieved the first synthesis of novel 1,1-dioxo-2,3-dihydrobenzo[d]isothiazolyl substituted 1,5-diarylpyrazoles. This process involved oxidative cyclization followed by treatment with hydrazine and 1,3-dicarbonyl compounds, resulting in potential biological interest compounds (Pal et al., 2005).

7. Antitumor Efficiency

Stojković et al. (2006) studied the antitumor activity of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, both in vitro and in vivo. This research highlighted the significant antitumor activity of these compounds against various cancer cell lines, demonstrating the therapeutic potential of derivatives of 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (Stojković et al., 2006).

8. Synthesis of Benzothiazole Antitumor Molecules

Hutchinson et al. (2001) devised synthetic routes for mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Their research showed the potent cytotoxicity of these fluorinated benzothiazoles in vitro, particularly against breast cancer cell lines, underscoring the potential for cancer treatment applications (Hutchinson et al., 2001).

properties

IUPAC Name

5-fluoro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYJNSPJVSELQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478125
Record name 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

CAS RN

845644-47-5
Record name 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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